molecular formula C5H4FNO2S B13117051 2-Fluoropyridine-3-sulfinic acid

2-Fluoropyridine-3-sulfinic acid

Cat. No.: B13117051
M. Wt: 161.16 g/mol
InChI Key: NESQTYNCZPUCKP-UHFFFAOYSA-N
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Description

2-Fluoropyridine-3-sulfinic acid is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of a strong electron-withdrawing fluorine atom in the aromatic ring. This compound is of interest in various fields, including medicinal chemistry, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoropyridine-3-sulfinic acid typically involves the fluorination of pyridine derivatives. One common method is the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride in dimethylformamide at room temperature, which yields 2-fluoro-3-bromopyridine . This intermediate can then be further reacted to introduce the sulfinic acid group.

Industrial Production Methods

Industrial production methods for fluorinated pyridines often involve the use of complex fluorinating agents such as aluminum fluoride and copper fluoride at high temperatures (450-500°C). These methods can produce a mixture of fluorinated products, including 2-fluoropyridine and 2,6-difluoropyridine .

Chemical Reactions Analysis

Types of Reactions

2-Fluoropyridine-3-sulfinic acid can undergo various types of chemical reactions, including:

    Oxidation: The sulfinic acid group can be oxidized to a sulfonic acid group.

    Reduction: The nitro group in intermediates can be reduced to an amino group.

    Substitution: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as alkoxides, thiolates, and amines can be used in substitution reactions.

Major Products Formed

    Oxidation: 2-Fluoropyridine-3-sulfonic acid.

    Reduction: 2-Fluoropyridine-3-amine.

    Substitution: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

2-Fluoropyridine-3-sulfinic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoropyridine-3-sulfinic acid involves its interaction with various molecular targets and pathways. The fluorine atom’s strong electron-withdrawing effect can influence the reactivity of the compound, making it a valuable intermediate in various chemical reactions. The sulfinic acid group can participate in redox reactions, further expanding its utility in synthetic chemistry .

Comparison with Similar Compounds

Similar Compounds

    2-Fluoropyridine: Lacks the sulfinic acid group, making it less versatile in redox reactions.

    3-Fluoropyridine: Fluorine atom is in a different position, affecting its reactivity and applications.

    2,6-Difluoropyridine: Contains an additional fluorine atom, which can further influence its chemical properties.

Uniqueness

2-Fluoropyridine-3-sulfinic acid is unique due to the presence of both a fluorine atom and a sulfinic acid group. This combination allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in synthetic chemistry and various industrial applications .

Properties

Molecular Formula

C5H4FNO2S

Molecular Weight

161.16 g/mol

IUPAC Name

2-fluoropyridine-3-sulfinic acid

InChI

InChI=1S/C5H4FNO2S/c6-5-4(10(8)9)2-1-3-7-5/h1-3H,(H,8,9)

InChI Key

NESQTYNCZPUCKP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)F)S(=O)O

Origin of Product

United States

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